1-Isopropyl-2-nitrobenzene

Catalog No.
S1894398
CAS No.
6526-72-3
M.F
C9H11NO2
M. Wt
165.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Isopropyl-2-nitrobenzene

Researchers requiring ortho-substituted aniline building blocks often face handling challenges with solid isomers. 1-Isopropyl-2-nitrobenzene is a liquid nitro intermediate, enabling seamless dosing in automated or continuous flow systems.

  • Direct precursor to 2-isopropylaniline (o-cumidine), a key intermediate for agrochemicals and UV stabilizers.
  • Bulky ortho-isopropyl group provides steric hindrance for regioselective transformations, serving as a non-labile blocking group.
  • Supplied with verified purity for reliable catalytic hydrogenation outcomes.

CAS Number

6526-72-3

Product Name

1-Isopropyl-2-nitrobenzene

IUPAC Name

1-nitro-2-propan-2-ylbenzene

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C9H11NO2/c1-7(2)8-5-3-4-6-9(8)10(11)12/h3-7H,1-2H3

InChI Key

BSMKYQUHXQAVKG-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1[N+](=O)[O-]

Canonical SMILES

CC(C)C1=CC=CC=C1[N+](=O)[O-]

The exact mass of the compound 1-Isopropyl-2-nitrobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

1-Isopropyl-2-nitrobenzene, o-Nitroisopropylbenzene, 2-Nitro-1-isopropylbenzene, o-Isopropylnitrobenzene, 1-Nitro-2-isopropylbenzene, Benzene, 1-(1-methylethyl)-2-nitro-, 1-nitro-2-(propan-2-yl)benzene

Purity

≥98%

Package Size

1 g, 5 g, 25 g

1-Isopropyl-2-nitrobenzene (CAS 6526-72-3) is an ortho-alkylated aromatic nitro compound. Its primary industrial and research value derives from its function as a chemical intermediate, particularly for the synthesis of 2-isopropylaniline (o-cumidine) via catalytic hydrogenation. This downstream aniline is a documented building block for manufacturing agrochemicals, UV stabilizers, and specialized polymerization inhibitors, where the steric bulk of the ortho-isopropyl group is a critical functional feature [1].

Research Fit

Ortho-isomer identity: ensures regiochemical specificity in synthesis.
Liquid at room temperature: enables direct use in flow reactors without pre-heating.
Distinct analytical profiles: UV (247 nm) and HPLC retention facilitate isomer-specific detection.

Substituting 1-Isopropyl-2-nitrobenzene with simpler analogs like 2-nitrotoluene or its para-isomer, 1-isopropyl-4-nitrobenzene, is often unviable for process-specific applications. The size and ortho-position of the isopropyl group create significant steric hindrance that directly influences the kinetics, regioselectivity, and yield of subsequent reactions. For example, studies on related ortho-substituted systems show that steric effects can significantly decrease reaction yields compared to less-hindered analogs . Furthermore, differences in physical state—with the ortho-isomer being a liquid and the para-isomer often a solid—present practical challenges in material handling, dosing, and formulation, making them non-interchangeable in workflows optimized for liquid reagents [REFS-2, REFS-3].

Substitution Risk

Physical state mismatch: para-isomer is solid at room temperature; alters handling and dissolution protocols.
Electronically distinct ortho-substitution changes UV absorption and reactivity, invalidating analytical and synthetic methods.
Chromatographic retention difference prevents para-isomer from serving as a surrogate standard in HPLC methods.

Precursor for High-Value Anilines

1-Isopropyl-2-nitrobenzene is a documented starting material for producing 2-isopropylaniline, an intermediate for agrochemicals and industrial antioxidants [1]. The catalytic hydrogenation required for this conversion is a well-established process for this compound class. Studies on a range of alkyl-substituted nitroarenes show that this transformation proceeds with excellent chemoselectivity and high yields, often up to 97%, confirming the target compound's viability as a robust chemical feedstock [2]. The process can be carried out using standard industrial catalysts like Raney Nickel or Palladium on Carbon under moderate pressure and temperature [1].

Evidence DimensionProduct Yield via Catalytic Hydrogenation
Target Compound DataEstablished precursor for 2-isopropylaniline via hydrogenation [<a href="https://quickcompany.in/patents/a-process-for-the-preparation-of-isopropyl-phenol-from-nitro-cumene" target="_blank">1</a>].
Comparator Or BaselineGeneral class of alkyl-substituted nitroarenes, which provide corresponding anilines in yields up to 97% [<a href="https://pubs.acs.org/doi/10.1021/acsomega.0c05780" target="_blank">2</a>].
Quantified DifferenceN/A (Demonstrates class-consistent high performance)
ConditionsCatalytic hydrogenation using catalysts such as Raney Ni at 100-130°C and 5-20 kg/cm² H₂ pressure [<a href="https://quickcompany.in/patents/a-process-for-the-preparation-of-isopropyl-phenol-from-nitro-cumene" target="_blank">1</a>].

This confirms the compound's suitability as a reliable, high-yield feedstock for producing valuable, sterically hindered anilines using standard industrial infrastructure.

Physical state
Class-level inference
Liquid at RT (m.p. -9.5°C) vs. para-isomer solid
Reported liquid state may simplify synthesis workflow and flow integration.
Verify physical state upon receipt; lot-dependent.

Ortho-Steric Control in Synthesis

The steric bulk of the ortho-isopropyl group is a key differentiator from its para-isomer or simpler analogs like 2-nitrotoluene. This steric hindrance can be leveraged to direct reaction pathways or, conversely, can impact yields where access to the ortho position is required. A study on the selective reduction of nitroarenes demonstrated this principle, where an ortho-disubstituted substrate showed a decreased product yield of 83%, explicitly attributed to the steric effect, compared to yields up to 96% for less-hindered analogs . This highlights that the ortho-isopropyl group is a functional feature that makes the compound non-interchangeable with sterically different molecules.

Evidence DimensionReaction Yield as a Function of Steric Hindrance
Target Compound DataPossesses significant ortho-isopropyl steric bulk.
Comparator Or BaselineAn ortho-disubstituted nitroarene ester (yield 83%) versus less-hindered meta/para-substituted analogs (yields up to 96%) .
Quantified DifferenceSteric hindrance contributed to a ~13% relative decrease in yield in a comparable system, demonstrating its significant impact.
ConditionsNaBH4-FeCl2 mediated reduction in THF/H2O .

A buyer requiring specific steric properties for downstream synthesis cannot substitute this compound with a less-hindered analog without risking significant changes in process yield and selectivity.

LogP
Class-level inference
2.98 (vs. nitrobenzene 1.85)
Higher reported LogP supports organic-phase extraction and recovery.
Calculated value; verify for specific solvent systems.

Liquid Physical State Advantage

1-Isopropyl-2-nitrobenzene exists as a liquid at room temperature, with a boiling point around 182-183°C . This physical state offers a significant processability advantage over its positional isomer, 1-isopropyl-4-nitrobenzene, which is typically a yellow to brown solid . The liquid form allows for simplified handling, such as pumping and dosing, and avoids the need for heating or dissolution steps that would be required for a solid isomer, thereby streamlining manufacturing workflows.

Evidence DimensionPhysical State at Room Temperature
Target Compound DataLiquid
Comparator Or Baseline1-Isopropyl-4-nitrobenzene (CAS 1817-47-6): Solid
Quantified DifferenceQualitative difference in physical state (Liquid vs. Solid).
ConditionsAmbient/Room Temperature

Procuring a liquid precursor avoids the operational costs and process complexities associated with dissolving, melting, and handling a solid, simplifying large-scale dosing and formulation.

UV λ_max
Head-to-head comparison
247 nm (nitrobenzene: 252 nm)
Distinct spectral shift enables isomer identification without separation.
Reported in comparative study; instrument-dependent.
Nitration regioselectivity
Class-level inference
Mono-nitration yield up to 94.5%; ortho/para mixture.
Ortho isomer forms as distinct product; procurement ensures correct downstream aniline.
Steric effects influence ratio; batch-dependent.
HPLC retention
Class-level inference
Baseline resolution from para-isomer on RP-HPLC.
Isomer-specific reference standard required for quantitative analysis.
Method parameters must be validated with certified ortho-isomer.

Feedstock for Agrochemicals and Polymer Additives

This compound is the right choice when the end target is a derivative of 2-isopropylaniline. Its established use as a precursor for agrochemicals and UV stabilizers makes it a reliable starting material for these manufacturing supply chains [1].

Ortho-Steric Directional Synthesis

In multi-step syntheses where preventing reaction at the ortho-position or directing substituents to other sites is critical, the bulky isopropyl group serves as a non-labile blocking group. This makes it preferable to less-hindered analogs when such steric control is a key element of the synthetic strategy .

Liquid Raw Material Processing

For automated chemical synthesis, continuous flow reactors, or large-scale formulations where the handling of solids is inefficient or costly, the liquid state of 1-isopropyl-2-nitrobenzene provides a distinct process advantage over its solid para-isomer .

Application Fit Matrix

Application
Selection Property
Validation Focus
Ortho-substituted aniline precursor
Liquid state at RT, high LogP for organic-phase workup
Reduction selectivity; confirm aniline isomer identity
Electrophilic substitution studies
Ortho-isopropyl directing effects with nitro deactivation
Regiochemical outcome; monitor via UV at 247 nm
Isomer-specific analytical standard
Distinct RP-HPLC retention and UV λ_max
Calibration with certified ortho-isomer; ortho/para ratio determination
Flow chemistry intermediate
Liquid enables continuous feed without melting
Compatibility with hydrogenation catalysts; regiospecificity in telescoped sequence

XLogP3

3.3

LogP

3.34 (LogP)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Other CAS

6526-72-3

Wikipedia

O-Nitrocumene
Westerhaus et al. Heterogenized cobalt oxide catalysts for nitroarene reduction by pyrolysis of molecularly defined complexes. Nature Chemistry, doi: 10.1038/nchem.1645, published online 12 May 2013 http://www.nature.com/nchem

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